molecular formula C12H12N4O3 B12051704 N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide

N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide

Cat. No.: B12051704
M. Wt: 260.25 g/mol
InChI Key: LVFBLAUEYLSCQD-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with a suitable pyrimidine derivative. The reaction conditions may include the use of a dehydrating agent, such as thionyl chloride, to form the corresponding acid chloride, which is then reacted with the pyrimidine derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 5-fluorouracil
  • Cytosine
  • Thymine

Uniqueness

N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H12N4O3/c1-19-8-4-2-7(3-5-8)11(17)16-9-10(13)14-6-15-12(9)18/h2-6H,1H3,(H,16,17)(H3,13,14,15,18)

InChI Key

LVFBLAUEYLSCQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)N

Origin of Product

United States

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